molecular formula C17H18FN3O B3033465 (E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1024811-13-9

(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B3033465
CAS No.: 1024811-13-9
M. Wt: 299.34 g/mol
InChI Key: CUSRGEAFLNBMJW-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluoro-substituted phenyl ring and a cinnoline core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Intermediate:

    Construction of the Cinnoline Core: The cinnoline core is synthesized through cyclization reactions, which may involve the use of hydrazine derivatives and appropriate catalysts.

    Coupling Reactions: The final step involves coupling the fluoro-substituted phenyl intermediate with the cinnoline core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific combination of a fluoro-substituted phenyl ring and a cinnoline core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(E)-3-(4-fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-10-6-16-13(17(7-10)21-22-3)9-15(19-20-16)12-4-5-14(18)11(2)8-12/h4-5,8-10H,6-7H2,1-3H3/b21-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSRGEAFLNBMJW-HEHNFIMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Reactant of Route 3
Reactant of Route 3
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Reactant of Route 4
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Reactant of Route 5
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Reactant of Route 6
Reactant of Route 6
(E)-3-(4-Fluoro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.